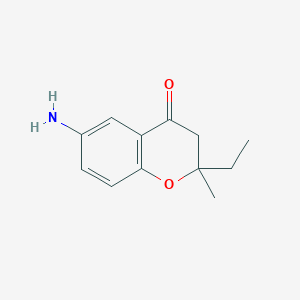![molecular formula C13H17NO3 B1520814 benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1323557-45-4](/img/structure/B1520814.png)
benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
Vue d'ensemble
Description
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Carbamates are generally known to interact with enzymes, receptors, and other proteins in the body .
Mode of Action
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, like other carbamates, is likely to interact with its targets through the formation of covalent bonds . The carbamate functional group is known to be relatively non-nucleophilic, which allows it to form stable interactions with various biological targets .
Biochemical Pathways
Carbamates are often used as protecting groups in peptide synthesis, suggesting that they may play a role in modulating protein structure and function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a substrate of p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given its structural similarity to other carbamates, it may have similar effects, such as modulation of protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of reaction of carbamates can be influenced by the presence of other chemical species and the pH of the environment . Additionally, the stability of this compound may be affected by temperature and light exposure.
Propriétés
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-13(6-7-13)9-14-12(16)17-8-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOBACPLPRWLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


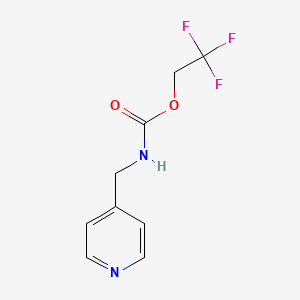
![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)
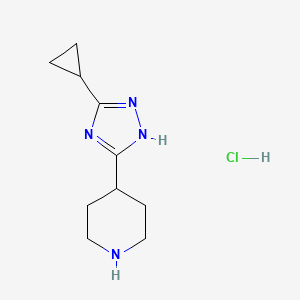
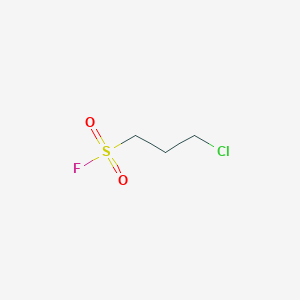
amine](/img/structure/B1520738.png)
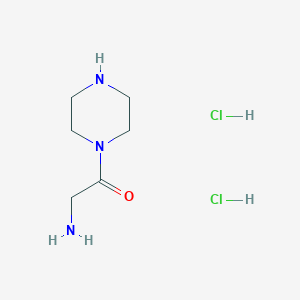
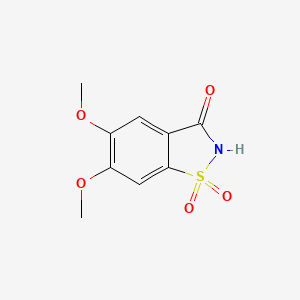
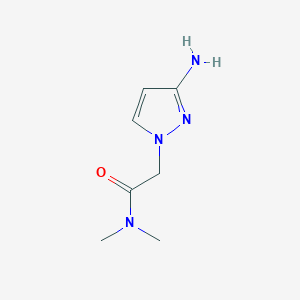
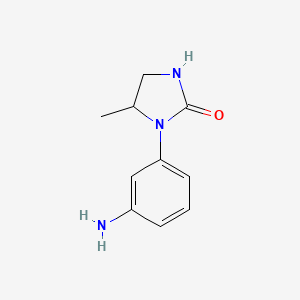
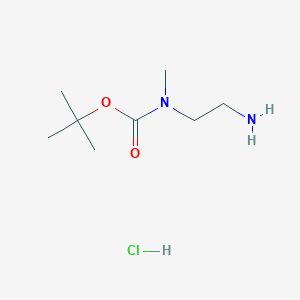
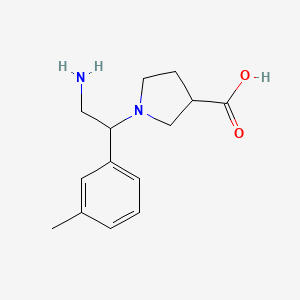
![3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B1520751.png)
